[7-bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-methylpropanoate
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Overview
Description
[7-bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-methylpropanoate is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core substituted with bromine, chlorine, and isobutyric acid ester groups. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-methylpropanoate typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine and a suitable carboxylic acid derivative.
Bromination and Chlorination: The benzodiazepine core is then subjected to bromination and chlorination reactions to introduce the bromine and chlorine substituents at the desired positions.
Esterification: The final step involves the esterification of the benzodiazepine derivative with isobutyric acid under acidic or basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[7-bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
[7-bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of anxiety and seizure disorders.
Industry: The compound may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of [7-bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-methylpropanoate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
[7-bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-methylpropanoate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the isobutyric acid ester group may also influence its pharmacokinetics and bioavailability.
Properties
Molecular Formula |
C19H16BrClN2O3 |
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Molecular Weight |
435.7g/mol |
IUPAC Name |
[7-bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H16BrClN2O3/c1-10(2)19(25)26-18-17(24)22-15-8-7-11(20)9-13(15)16(23-18)12-5-3-4-6-14(12)21/h3-10,18H,1-2H3,(H,22,24) |
InChI Key |
MSIUIVGXGUKILA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl |
Canonical SMILES |
CC(C)C(=O)OC1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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